2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid
CAS No.: 85539-30-6
Cat. No.: VC0121689
Molecular Formula: C30H20O10
Molecular Weight: 540.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85539-30-6 |
|---|---|
| Molecular Formula | C30H20O10 |
| Molecular Weight | 540.48 |
| IUPAC Name | 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid |
| Standard InChI | InChI=1S/C30H20O10/c1-18(31)37-24-15-7-3-11-20(24)28(34)39-26-17-9-5-13-22(26)30(36)40-25-16-8-4-12-21(25)29(35)38-23-14-6-2-10-19(23)27(32)33/h2-17H,1H3,(H,32,33) |
| Standard InChI Key | KGFOBZXWGPSITF-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O |
Introduction
2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid is a complex organic compound with a highly symmetrical structure. It is characterized by multiple acetyloxybenzoyl groups attached to a benzoic acid core, making it a subject of interest for researchers in organic chemistry, material science, and pharmaceutical development. Its molecular formula is , and it has a molecular weight of 780.7 g/mol .
Structural Description
IUPAC Name:
2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid .
Chemical Structure:
This compound consists of a central benzoic acid moiety, with successive acylation and esterification introducing acetyloxy groups at various positions. The structure is highly conjugated, which may contribute to its potential chemical reactivity and biological activity.
SMILES Notation:
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O .
Laboratory Synthesis
The synthesis of this compound involves multiple steps:
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Acylation of Benzoic Acid Derivatives: Using acetic anhydride as the acylating agent under acidic conditions (e.g., sulfuric acid).
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Esterification Reactions: Sequential addition of acetyloxy groups to the benzoyl moieties.
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Purification: The final product is purified through recrystallization or chromatography to ensure high purity .
Industrial Production
Industrial-scale synthesis employs continuous flow reactors for efficiency and consistency:
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Reagents: High-purity acetic anhydride and benzoic acid derivatives.
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Catalysts: Sulfuric acid or other strong acids to enhance reaction rates.
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Automation: Automated systems ensure uniform quality and reduce waste.
Pharmaceutical Research
The compound's structural complexity suggests potential applications in drug design, particularly for targeting enzymes or receptors that interact with aromatic or ester-containing molecules.
Material Science
Due to its conjugated structure, it may have applications in creating advanced materials such as organic semiconductors or polymers.
Biochemical Studies
Its multiple ester groups make it a candidate for studying hydrolysis reactions catalyzed by esterases.
Challenges in Handling and Research
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Synthesis Complexity: The multi-step synthesis requires precise control over reaction conditions.
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Stability Issues: The ester bonds are prone to hydrolysis, especially under basic or acidic conditions.
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Limited Data Availability: Despite its potential, detailed biological studies on this compound are scarce.
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